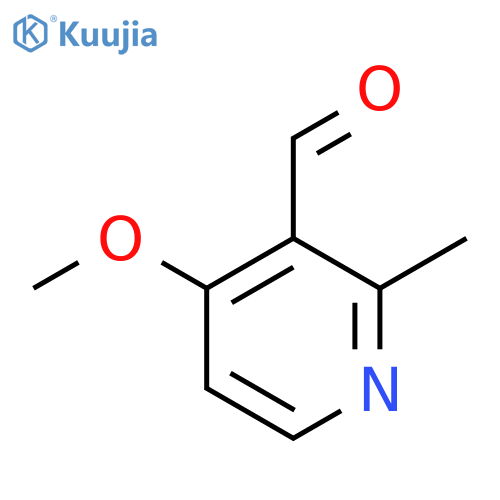Cas no 1289171-30-7 (4-Methoxy-2-methylnicotinaldehyde)

1289171-30-7 structure
商品名:4-Methoxy-2-methylnicotinaldehyde
CAS番号:1289171-30-7
MF:C8H9NO2
メガワット:151.162562131882
CID:4906289
4-Methoxy-2-methylnicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-2-methylnicotinaldehyde
-
- インチ: 1S/C8H9NO2/c1-6-7(5-10)8(11-2)3-4-9-6/h3-5H,1-2H3
- InChIKey: STWHLAODDWPEGQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CN=C(C)C=1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 39.2
4-Methoxy-2-methylnicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005299-500mg |
4-Methoxy-2-methylnicotinaldehyde |
1289171-30-7 | 95% | 500mg |
$1,853.50 | 2022-04-03 | |
| Alichem | A029005299-250mg |
4-Methoxy-2-methylnicotinaldehyde |
1289171-30-7 | 95% | 250mg |
$1,068.20 | 2022-04-03 | |
| Alichem | A029005299-1g |
4-Methoxy-2-methylnicotinaldehyde |
1289171-30-7 | 95% | 1g |
$2,779.20 | 2022-04-03 |
4-Methoxy-2-methylnicotinaldehyde 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1289171-30-7 (4-Methoxy-2-methylnicotinaldehyde) 関連製品
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
